N-(2H-1,3-BENZODIOXOL-5-YL)-1-METHANESULFONYLAZETIDINE-3-CARBOXAMIDE
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-1-methanesulfonylazetidine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 1,3-benzodioxole with methanesulfonyl chloride to form the sulfonyl intermediate. This intermediate is then reacted with azetidine-3-carboxamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-Benzodioxol-5-yl)-1-methanesulfonylazetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-(2H-1,3-Benzodioxol-5-yl)-1-methanesulfonylazetidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on cellular metabolism, particularly under glucose starvation conditions.
Medicine: Investigated for its potential as an anticancer agent, particularly in targeting tumor cells that rely on mitochondrial pathways for survival.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-1-methanesulfonylazetidine-3-carboxamide involves the inhibition of mitochondrial membrane potential, which is crucial for the survival of glucose-starved tumor cells. This compound targets specific pathways that are upregulated in cancer cells, leading to cell death under conditions of metabolic stress .
Comparison with Similar Compounds
Similar Compounds
Amuvatinib: A kinase inhibitor with similar structural features.
N-(2H-1,3-Benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide: Another derivative with potential anticancer activity.
Uniqueness
N-(2H-1,3-Benzodioxol-5-yl)-1-methanesulfonylazetidine-3-carboxamide is unique due to its specific targeting of mitochondrial pathways in glucose-starved tumor cells, making it a promising candidate for cancer therapy .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-methylsulfonylazetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5S/c1-20(16,17)14-5-8(6-14)12(15)13-9-2-3-10-11(4-9)19-7-18-10/h2-4,8H,5-7H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOPUHBENBWZSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)C(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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